molecular formula C7H9IN2 B1456866 4-Ethyl-5-iodopyridin-2-amine CAS No. 1215556-52-7

4-Ethyl-5-iodopyridin-2-amine

Cat. No. B1456866
Key on ui cas rn: 1215556-52-7
M. Wt: 248.06 g/mol
InChI Key: XPESVAORPDILFP-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

1-Iodopyrrolidine-2,5-dione (NIS, 3.87 g, 17.2 mmol) was added in portions to 4-ethylpyridin-2-amine (2.00 g, 16.4 mmol) in AcOH (60 m) during 30 min at 65° C. The mixture was heated at 65° C. for 36 hours, was concentrated. The residue was purified by silica gel column chromatography (ethyl acetate/hexane 25 to 40%) to provide 4-ethyl-5-iodopyridin-2-amine: LC-MS: [(M+1)]+=249.00
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH2:9]([C:11]1[CH:16]=[CH:15][N:14]=[C:13]([NH2:17])[CH:12]=1)[CH3:10]>CC(O)=O>[CH2:9]([C:11]1[C:16]([I:1])=[CH:15][N:14]=[C:13]([NH2:17])[CH:12]=1)[CH3:10]

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane 25 to 40%)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1I)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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